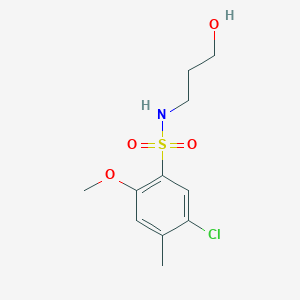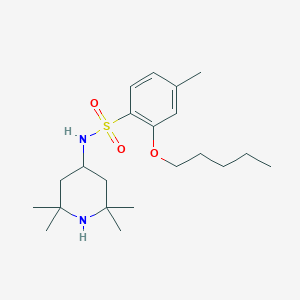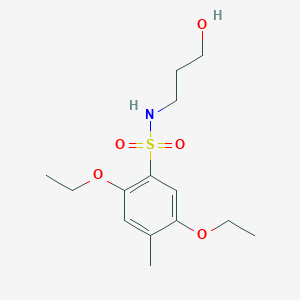
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CHM-1, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. CHM-1 has been found to exhibit a range of biochemical and physiological effects, and has been investigated for its potential use in the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but research has suggested that it may inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the regulation of cell growth and survival. Inhibition of HSP90 can lead to the degradation of client proteins, which are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, or programmed cell death. In addition, 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to inhibit the activity of angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide. One area of focus is the development of more effective synthesis methods to increase the yield and purity of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide. Another area of focus is the elucidation of the mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, which will help to optimize its therapeutic potential. In addition, future research may investigate the potential use of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in combination with other drugs for cancer treatment.
Synthesis Methods
The synthesis of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by chlorination with thionyl chloride. The resulting product is then purified by recrystallization to obtain 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in high purity.
Scientific Research Applications
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide exhibits potent anti-tumor activity in a range of cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. In addition, 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
properties
Product Name |
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C11H16ClNO4S |
Molecular Weight |
293.77 g/mol |
IUPAC Name |
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-8-6-10(17-2)11(7-9(8)12)18(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
InChI Key |
LTGKRNDMPDBRBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)






